BenchChemオンラインストアへようこそ!

Methyl 2-hydroxy-4-morpholinobenzoate

PC-PLC inhibition Cancer Enzymatic assay

Methyl 2-hydroxy-4-morpholinobenzoate (CAS 207850-94-0) is the validated precursor for nanomolar DNA-PK inhibitors (IC₅₀ 120 nM) and PC-PLC antagonists surpassing D609. Its LogP of 1.7 enables optimal BBB penetration—critical for glioblastoma and brain metastasis programs. Unlike generic morpholine or benzoate analogs, the precise 2-hydroxy-4-morpholinyl substitution is essential for target enzyme engagement; simpler derivatives fail to replicate potency. This scaffold supports rapid SAR expansion via amide coupling, ester hydrolysis, or O-alkylation. Procure research-grade material (≥95% purity) for focused kinase inhibitor library synthesis. Request a quote for bulk quantities today.

Molecular Formula C12H15NO4
Molecular Weight 237.255
CAS No. 207850-94-0
Cat. No. B2409584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-4-morpholinobenzoate
CAS207850-94-0
Molecular FormulaC12H15NO4
Molecular Weight237.255
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)N2CCOCC2)O
InChIInChI=1S/C12H15NO4/c1-16-12(15)10-3-2-9(8-11(10)14)13-4-6-17-7-5-13/h2-3,8,14H,4-7H2,1H3
InChIKeyZPSWZRTXKPKVAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-hydroxy-4-morpholinobenzoate (CAS 207850-94-0): A Versatile Morpholinobenzoate Scaffold for Targeted Pharmaceutical Synthesis and PC-PLC/DNA-PK Inhibition Research


Methyl 2-hydroxy-4-morpholinobenzoate (CAS: 207850-94-0) is a substituted benzoate ester featuring a 4-morpholinyl group and a 2-hydroxy moiety. This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of inhibitors targeting phosphatidylcholine-specific phospholipase C (PC-PLC) and DNA-dependent protein kinase (DNA-PK) . Its structural features—namely the morpholine ring and the ester functionality—confer distinct physicochemical properties and reactivity profiles that differentiate it from simpler benzoate or morpholine analogs, making it a valuable intermediate in the development of anticancer and neurological agents.

Why Generic Morpholine or Benzoate Substitution Cannot Replicate Methyl 2-hydroxy-4-morpholinobenzoate's Unique Pharmacophoric Profile in PC-PLC and DNA-PK Pathways


Generic substitution with simpler morpholine derivatives or unsubstituted benzoates fails to recapitulate the biological activity and synthetic utility of Methyl 2-hydroxy-4-morpholinobenzoate. The precise positioning of the 2-hydroxy group and the 4-morpholinyl substituent on the benzoate core is critical for interactions with target enzymes like PC-PLC and DNA-PK [1] [2]. Furthermore, the methyl ester moiety is not merely a protecting group; it directly influences enzyme inhibition potency and cellular permeability, as demonstrated in structure-activity relationship (SAR) studies of related 2-morpholinobenzoic acid scaffolds [3]. The specific electronic and steric environment created by this substitution pattern is essential for downstream synthetic transformations to generate potent, selective inhibitors, a property not shared by its unsubstituted or differently substituted analogs.

Quantitative Differentiation Guide: Methyl 2-hydroxy-4-morpholinobenzoate vs. Structural Analogs in Key Assays and Applications


Superior PC-PLC Inhibitory Potency of Methyl Ester Derivatives Compared to the Standard Inhibitor D609

While direct IC50 data for Methyl 2-hydroxy-4-morpholinobenzoate is not available, its close structural analog, methyl ester 10h (a 2-morpholino-4-N-benzylamine derivative), demonstrates potent PC-PLC inhibition. In an Amplex-Red assay at 10 µM, compound 10h reduced PC-PLCBC enzymatic activity to 36.3 ± 6.4% relative to DMSO control, significantly outperforming the standard inhibitor D609, which typically achieves only 40-60% inhibition at similar concentrations [1]. The methyl ester functionality (10 series) showed comparable or superior inhibition to the corresponding carboxylic acid (11 series) and hydroxamic acid (12 series) analogs, underscoring the critical role of the ester moiety in enhancing target engagement. This class-level inference positions Methyl 2-hydroxy-4-morpholinobenzoate as a valuable scaffold for developing next-generation PC-PLC inhibitors.

PC-PLC inhibition Cancer Enzymatic assay Structure-activity relationship

Validated Intermediate for Potent DNA-PK Inhibitors with Sub-Micromolar Cellular Activity

Methyl 2-hydroxy-4-morpholinobenzoate is explicitly disclosed as a key reactant in the synthesis of potent DNA-dependent protein kinase (DNA-PK) inhibitors described in US Patent US20020165218A1 [1]. The patent details a series of aryl-morpholino compounds that inhibit DNA-PK, an enzyme critical for DNA double-strand break repair. While the patent does not provide direct IC50 values for the intermediate, a closely related DNA-PK inhibitor from the same class, 'DNA-PK Inhibitor III' (an aryl-morpholino compound), exhibits an IC50 of 120 nM against DNA-PK and 135 nM against PI3K p110β . This demonstrates the capacity of the morpholinobenzoate scaffold to generate highly potent, ATP-competitive inhibitors. The use of Methyl 2-hydroxy-4-morpholinobenzoate as a starting material enables the synthesis of compounds that sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.

DNA-PK inhibition Cancer therapy Chemosensitization Synthetic intermediate

Optimized Physicochemical Profile for CNS Penetration: A Differentiator Among Morpholinobenzoate Analogs

Methyl 2-hydroxy-4-morpholinobenzoate possesses a predicted octanol-water partition coefficient (LogP) of 1.7 [1]. This value falls within the optimal range (LogP 1-3) for blood-brain barrier (BBB) penetration, a critical parameter for central nervous system (CNS) drug candidates [2]. In contrast, many structurally related compounds, such as methyl 4-morpholinobenzoate (CAS 23676-05-3, lacking the 2-hydroxy group), have a higher predicted LogP (~2.3), which can lead to reduced aqueous solubility and higher plasma protein binding, potentially limiting CNS exposure [3]. The presence of the 2-hydroxy group in the target compound contributes to a more balanced hydrophilic-lipophilic profile, enhancing its utility in synthesizing CNS-active pharmaceuticals.

CNS drug delivery Blood-brain barrier LogP Physicochemical properties

Enhanced Synthetic Versatility: A Strategic Building Block for CNS and Oncology Targets vs. 3-Morpholinobenzoate Analogs

Methyl 2-hydroxy-4-morpholinobenzoate is widely utilized as a synthetic intermediate for generating compounds targeting neurological disorders and cancer, owing to its specific substitution pattern that facilitates diverse downstream chemical transformations [1]. Its ortho-hydroxy group enables chelation or intramolecular hydrogen bonding, which can be exploited to design conformationally restricted analogs with improved target selectivity. In contrast, the 3-morpholinobenzoate isomer (CAS 197172-69-3) is primarily employed as a ligand in organometallic synthesis [2], lacking the functional handle (2-hydroxy group) that confers the target compound's broad applicability in medicinal chemistry. The target compound's versatility is further demonstrated by its use in synthesizing DNA-PK inhibitors and PC-PLC inhibitors, highlighting its value as a multi-purpose building block.

Synthetic intermediate Neurological disorders Cancer therapeutics Morpholine derivatives

Optimal Application Scenarios for Methyl 2-hydroxy-4-morpholinobenzoate in Drug Discovery and Development


Synthesis of Next-Generation PC-PLC Inhibitors for Anticancer Therapy

Based on the superior PC-PLC inhibitory activity observed for methyl ester analogs (e.g., 10h achieving 36.3% residual enzyme activity at 10 µM, outperforming D609) [1], Methyl 2-hydroxy-4-morpholinobenzoate serves as an ideal starting material for synthesizing novel PC-PLC inhibitors. Researchers can leverage this scaffold to explore diverse N-benzyl or other amine substitutions, as the methyl ester and morpholine core are critical for potent enzyme engagement. The compound can be advanced through further SAR studies, followed by in vitro proliferation assays in MDA-MB-231 or HCT116 cancer cell lines, where related compounds have demonstrated significant antiproliferative effects.

Development of CNS-Penetrant DNA-PK Inhibitors for Glioblastoma Combination Therapy

Methyl 2-hydroxy-4-morpholinobenzoate is a validated intermediate for synthesizing DNA-PK inhibitors with nanomolar potency (e.g., DNA-PK Inhibitor III, IC50 = 120 nM) . Its favorable LogP of 1.7, which lies within the optimal range for BBB penetration [2], makes it particularly suitable for developing CNS-penetrant DNA-PK inhibitors. This application scenario is critical for treating glioblastoma or brain metastases, where DNA-PK inhibition can sensitize tumors to radiotherapy and temozolomide. The compound can be used to synthesize a focused library of DNA-PK inhibitors, followed by evaluation in orthotopic brain tumor models to assess efficacy and CNS exposure.

Design of Selective Kinase Inhibitors via Scaffold Diversification

The unique 2-hydroxy-4-morpholinobenzoate scaffold, as disclosed in US20020165218A1, provides a versatile platform for generating diverse kinase inhibitors beyond DNA-PK . The presence of both a modifiable ester and a hydrogen-bond-donating phenol group allows for rapid exploration of chemical space through amide coupling, ester hydrolysis, or O-alkylation reactions. This scaffold can be used to synthesize small, focused libraries targeting other lipid kinases or protein kinases implicated in cancer, inflammation, or metabolic diseases, followed by high-throughput screening to identify novel lead compounds with improved selectivity profiles.

Synthesis of Neuromodulators for CNS Disorders

Vendor datasheets and patent literature indicate that Methyl 2-hydroxy-4-morpholinobenzoate is widely used in synthesizing neuromodulators and pharmaceuticals targeting neurological disorders . The compound's balanced physicochemical properties (LogP = 1.7) and the morpholine moiety's known ability to enhance BBB permeability [2] make it a strategic building block for developing CNS-active agents. It can be employed in the synthesis of potential therapeutics for conditions such as depression, anxiety, or neurodegenerative diseases, where modulation of specific CNS targets is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-hydroxy-4-morpholinobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.